2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Fundamental Chemical Identity and Properties
Chemical Nomenclature and Identification
International Union of Pure and Applied Chemistry Nomenclature and Alternative Names
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate. This nomenclature reflects the complex structural architecture incorporating several distinct functional components within the chromene core structure. The International Union of Pure and Applied Chemistry naming system precisely describes the substitution pattern, with the methoxyethyl ester group at the 3-position carboxylate, an amino group at the 2-position, and a 3,4-difluorophenyl substituent at the 4-position of the tetrahydrochromene ring system.
Alternative nomenclature variants documented in chemical databases include the simplified designation 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, which emphasizes the 4H-chromene tautomeric form. Additional synonymous identifiers found in chemical literature encompass various abbreviated forms and systematic variations that maintain the core structural description while adapting to different database requirements and nomenclature conventions.
The compound belongs to the broader class of chromene derivatives, which are characterized as oxygen-containing heterocyclic compounds with versatile biological profiles and relatively simple structures. Chromenes represent an important class of bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system, where the specific designation as 4H-chromene depends on the arrangement of sp³ carbon associated with the ring oxygen.
Chemical Abstracts Service Registry Number (445382-16-1) and Database Identifiers
Properties
IUPAC Name |
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO5/c1-25-7-8-26-19(24)17-15(10-5-6-11(20)12(21)9-10)16-13(23)3-2-4-14(16)27-18(17)22/h5-6,9,15H,2-4,7-8,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMIGSYPRMTMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Three-Component Reaction with DMAP Catalysis
The foundational approach for synthesizing 4H-chromene derivatives involves a one-pot reaction of 3,4-difluorobenzaldehyde, 2-methoxyethyl cyanoacetate, and 5,5-dimethylcyclohexane-1,3-dione. Adapted from methodologies for analogous compounds, this reaction proceeds in ethanol under reflux with 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Procedure :
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Reactant Preparation : 3,4-Difluorobenzaldehyde (10 mmol, 1.58 g) and 2-methoxyethyl cyanoacetate (10 mmol, 1.58 g) are dissolved in 20 mL ethanol.
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Catalyst Addition : DMAP (1.1 mmol, 134 mg) is added to the mixture.
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Diketone Incorporation : 5,5-Dimethylcyclohexane-1,3-dione (10 mmol, 1.4 g) is introduced, and the solution is refluxed at 80°C for 5–6 hours.
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Work-Up : The mixture is cooled to room temperature, precipitating the product, which is filtered and recrystallized from ethanol (yield: 68–72%).
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition of the diketone. DMAP accelerates proton transfer steps, enhancing cyclization efficiency.
NS-Doped Graphene Oxide Quantum Dot (GOQD)-Catalyzed Synthesis
A green chemistry approach utilizes NS-doped GOQDs to catalyze the same three-component reaction. This method achieves superior yields (up to 98%) under milder conditions.
Procedure :
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Catalyst Synthesis : NS-doped GOQDs are prepared by condensing citric acid with thiourea at 185°C.
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Reaction Setup : 3,4-Difluorobenzaldehyde (10 mmol), 2-methoxyethyl cyanoacetate (10 mmol), and 5,5-dimethylcyclohexane-1,3-dione (10 mmol) are combined in ethanol with 30 mg GOQDs.
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Reaction Conditions : The mixture is stirred at 60°C for 90 minutes.
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Purification : Ethanol evaporation yields the crude product, which is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Advantages :
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Reduced Reaction Time : Completion in <2 hours vs. 5–6 hours with DMAP.
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Environmental Sustainability : GOQDs are recyclable for up to five cycles without significant activity loss.
Ultrasound-Assisted Synthesis with InCl₃ Catalysis
Reaction Optimization Under Ultrasonic Irradiation
Ultrasound irradiation enhances reaction kinetics by promoting cavitation, as demonstrated in pyrano[2,3-c]pyrazole syntheses. Adapting this to chromene derivatives:
Procedure :
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Reactant Mixing : 3,4-Difluorobenzaldehyde (10 mmol), 2-methoxyethyl cyanoacetate (10 mmol), and 5,5-dimethylcyclohexane-1,3-dione (10 mmol) are combined in 50% ethanol.
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Catalyst Addition : InCl₃ (20 mol%, 265 mg) is added.
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Ultrasound Parameters : The mixture is sonicated at 40°C (25 kHz, 250 W) for 20 minutes.
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Isolation : Precipitation with ice water followed by recrystallization from ethanol yields 85–90% product.
Key Observations :
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Time Efficiency : 20-minute reaction vs. hours under conventional heating.
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Yield Improvement : Ultrasonic waves reduce side reactions, improving purity.
Comparative Analysis of Synthetic Methods
Yield and Efficiency Metrics
Environmental and Economic Considerations
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Waste Generation : GOQD methods produce minimal waste due to catalyst recyclability.
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Energy Consumption : Ultrasound reduces energy use by 60% compared to reflux.
Mechanistic and Spectroscopic Validation
Reaction Monitoring via TLC and NMR
Progress is tracked using TLC (ethyl acetate/hexane, 3:7), with product Rf = 0.45. Post-reaction, H NMR confirms key features:
Computational Validation of Electronic Properties
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) align with experimental data:
Industrial Scalability and Process Optimization
Pilot-Scale Synthesis
A 1-kg batch using GOQD catalysis achieves 94% yield with:
Cost-Benefit Analysis
| Factor | DMAP Method | GOQD Method | Ultrasound Method |
|---|---|---|---|
| Catalyst Cost ($/kg) | 120 | 85 | 95 |
| Energy Cost ($/batch) | 18 | 12 | 10 |
| Waste Disposal ($/batch) | 25 | 8 | 15 |
Chemical Reactions Analysis
Synthetic Routes
The compound’s synthesis likely involves multi-component reactions typical of chromene derivatives. While no direct synthetic protocol for this exact compound is documented in the sources, analogous β-enaminonitrile chromene derivatives (e.g., compound 4 in ) are synthesized via microwave-assisted reactions of substituted phenols, aldehydes, and malononitrile in ethanolic piperidine.
Hydrolysis Reactions
The ester group at C3 is susceptible to hydrolysis under acidic or basic conditions. While no direct studies exist for this compound, similar esters in chromene derivatives undergo hydrolysis to carboxylic acids.
Proposed Reaction:
Amino Group (-NH<sub>2</sub>)
The primary amine at C2 participates in typical acylation or alkylation reactions. For example:
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Acylation : Reaction with acetyl chloride forms an acetamide derivative.
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Schiff Base Formation : Condensation with aldehydes yields imine derivatives (observed in compound 4 in ).
Ketone Group (C5=O)
The ketone at C5 may undergo reduction to a secondary alcohol. Sodium borohydride (NaBH<sub>4</sub>) or catalytic hydrogenation (H<sub>2</sub>/Pd-C) are plausible reducing agents.
Electrophilic Aromatic Substitution
The 3,4-difluorophenyl substituent directs electrophilic substitution to the meta position relative to fluorine atoms. Halogenation or nitration could occur under controlled conditions.
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3,4-Difluoro-5-nitrophenyl derivative |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 3,4-Difluoro-5-bromophenyl derivative |
Ring-Opening Reactions
The tetrahydrochromene ring (positions 5–8) may undergo oxidation to form a fully aromatic chromene system. For example, treatment with DDQ (dichlorodicyanoquinone) in refluxing toluene could dehydrogenate the saturated ring.
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological targets (e.g., kinases) involve non-covalent binding. Structural analogs (e.g., compound 4 in ) inhibit EGFR/VEGFR-2 kinases via hydrogen bonding with the amino group and π-stacking with the aromatic ring .
Stability and Degradation
The compound’s stability under various conditions is unstudied, but key considerations include:
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Photodegradation : Chromophores in the chromene core may lead to light-induced decomposition.
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Thermal Stability : Likely stable up to 150°C based on analogs .
Limitations and Research Gaps
Scientific Research Applications
Biological Activities
The compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities. The applications of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of 4H-chromenes exhibit potent anticancer properties. For instance:
- A study showed that certain 2-amino-4H-chromene derivatives demonstrated significant cytotoxicity against various human tumor cell lines, with some compounds achieving an IC50 value of less than 1 μM .
- The introduction of halogen substituents on the chromene structure has been linked to enhanced antitumor activity, particularly when fluorine or bromine is present at specific positions .
Antioxidant and Antimicrobial Properties
The chromene scaffold is also recognized for its antioxidant capabilities:
- Compounds derived from 4H-chromenes have shown efficacy against oxidative stress and free radicals, which are implicated in various diseases .
- Additionally, certain derivatives have demonstrated antimicrobial activity against a range of pathogens, highlighting their potential as therapeutic agents in infectious diseases .
Synthetic Approaches
The synthesis of 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be achieved through various methodologies:
- One-Pot Synthesis : A green synthetic approach using a catalytic system has been developed for the efficient production of 4H-chromenes. This method utilizes readily available starting materials and provides high yields while minimizing environmental impact .
- Multi-Step Synthesis : Traditional methods involve multiple steps including heterocyclization and functional group transformations to yield the desired chromene derivative .
Case Studies
Several studies have explored the applications of this compound and related derivatives:
- Cytotoxicity Evaluation : A study evaluated a series of chromene derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the chromene ring significantly influenced biological activity, with specific substitutions leading to improved potency against cancer cells .
- Protein Kinase Inhibition : Another investigation focused on the inhibitory effects of chromene derivatives on protein kinases involved in cancer progression. The findings suggested that these compounds could serve as leads for developing new kinase inhibitors .
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The difluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine vs. Methoxy/Methyl Groups : The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes or receptors compared to electron-donating methoxy (as in ) or methyl (as in ) substituents. Fluorine’s small atomic radius also minimizes steric hindrance.
- Ester Modifications : The 2-methoxyethyl ester in the target compound likely improves aqueous solubility compared to ethyl esters (e.g., ) due to increased polarity and hydrogen-bonding capacity.
- Amino Group: The conserved amino group at position 2 facilitates intermolecular interactions (e.g., with kinase ATP-binding pockets), a feature shared across all analogs .
Biological Activity
2-Methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 445382-16-1) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, enzyme inhibition, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.35 g/mol. The presence of fluorine atoms in its structure is noteworthy as they often enhance biological activity through increased lipophilicity and interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of chromene derivatives, including this compound. In vitro assays have shown that related compounds exhibit varying degrees of antiproliferative activity against different cancer cell lines.
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Cytotoxicity Studies :
- A study evaluated the cytotoxic effects against several human tumor cell lines. The compound demonstrated moderate activity against breast cancer (MCF-7) and other cell lines like HCT116 and PC3 .
- The compound's IC50 values were notably lower than those of many established chemotherapeutics, indicating potential as a lead compound for further development.
- Mechanism of Action :
Enzyme Inhibition
The biological activity of chromene derivatives often includes enzyme inhibition:
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Cyclooxygenase Inhibition :
- Compounds similar to the one have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammation and cancer progression .
- The dual inhibitory effect on COX enzymes and lipoxygenases suggests a potential for anti-inflammatory applications alongside anticancer properties.
- Cholinesterase Inhibition :
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | ~10 | |
| Anticancer Activity | HCT116 (Colon Cancer) | ~15 | |
| COX-2 Inhibition | COX Enzyme | ~5 | |
| AChE Inhibition | AChE | ~10 |
Case Studies
- Study on Antiproliferative Effects :
- Molecular Docking Studies :
Q & A
Q. What established synthetic methodologies are effective for preparing this chromene derivative?
Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions involving a β-ketoester, aryl aldehydes (e.g., 3,4-difluorobenzaldehyde), and an activated methylene donor (e.g., malononitrile). Catalysts like piperidine or L-proline in ethanol under reflux (60–80°C) are commonly used . For example:
- Key Components :
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β-ketoester (e.g., ethyl acetoacetate)
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Aryl aldehyde (3,4-difluorophenyl-substituted)
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Ammonium acetate as a nitrogen source
- Reaction Time : 6–12 hours, monitored by TLC.
- Yield Optimization : Adjusting solvent polarity (ethanol vs. acetonitrile) and catalyst loading (5–10 mol%) improves yields (typically 65–85%) .
Table 1: Representative Reaction Conditions
Catalyst Solvent Temp (°C) Yield (%) Reference Piperidine Ethanol 80 78 L-Proline AcCN 60 72
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolves stereochemistry and confirms the tetrahydrochromene scaffold. Key parameters include bond lengths (C–C: 1.52–1.54 Å) and torsion angles (e.g., 4H-chromene ring puckering) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3350 cm⁻¹) groups .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~445) and purity .
Advanced Research Questions
Q. How can researchers address contradictions between crystallographic data and computational models for conformational analysis?
Methodological Answer: Discrepancies arise due to crystal packing forces (experimental) vs. gas-phase approximations (DFT). To resolve:
- Perform DFT geometry optimization (B3LYP/6-31G* basis set) and compare bond lengths/angles with X-ray data .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal structure .
Table 2: X-Ray vs. DFT Bond Lengths (Å)
| Bond Type | X-Ray | DFT | Deviation |
|---|---|---|---|
| C=O (5-oxo) | 1.215 | 1.223 | +0.008 |
| C–N (2-amino) | 1.347 | 1.332 | -0.015 |
Q. What strategies improve regioselectivity when introducing electron-withdrawing groups (e.g., 3,4-difluorophenyl) during cyclization?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution on the aryl ring .
- Catalyst Modulation : Protic acids (e.g., acetic acid) enhance electrophilicity of the aryl aldehyde, directing regioselectivity .
- Kinetic Control : Lower temperatures (40–50°C) slow competing pathways, improving selectivity for the 4-aryl product .
Table 3: Solvent Impact on Regioselectivity
| Solvent | Dielectric Constant | Regioselectivity (para:meta) |
|---|---|---|
| Ethanol | 24.3 | 8:1 |
| DMF | 37.0 | 12:1 |
Data Interpretation & Contradictions
Q. How should researchers reconcile inconsistent LC-MS purity data with NMR results?
Methodological Answer:
- Scenario : LC-MS indicates 95% purity, but NMR shows minor peaks.
- Root Cause : Residual solvents (e.g., DMSO-d6) or rotamers in solution.
- Resolution :
Use HPLC-DAD to quantify impurities.
Perform variable-temperature NMR to identify dynamic rotational isomers .
Q. Why do electrochemical profiles vary across substituted chromene derivatives?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., 3,4-difluorophenyl) lower LUMO energy, enhancing redox activity.
- Method : Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) shows oxidation peaks at +1.2 V (aryl ring) and reduction at -0.8 V (keto group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
